3',5'-Diprenylliquiritigenin 3',5'-Diprenylliquiritigenin
Brand Name: Vulcanchem
CAS No.: 778614-45-2
VCID: VC0191148
InChI:
SMILES:
Molecular Formula: C25H28O4
Molecular Weight: 392.49

3',5'-Diprenylliquiritigenin

CAS No.: 778614-45-2

Cat. No.: VC0191148

Molecular Formula: C25H28O4

Molecular Weight: 392.49

* For research use only. Not for human or veterinary use.

3',5'-Diprenylliquiritigenin - 778614-45-2

Specification

CAS No. 778614-45-2
Molecular Formula C25H28O4
Molecular Weight 392.49

Introduction

Chemical Structure and Properties

Physicochemical Properties

Based on established principles of prenylated flavonoids, 3',5'-Diprenylliquiritigenin would be expected to exhibit the following physicochemical properties:

PropertyPredicted CharacteristicBasis for Prediction
SolubilityIncreased lipophilicity compared to liquiritigeninPresence of two prenyl groups
Membrane permeabilityEnhanced compared to non-prenylated flavonoidsLipophilic nature of prenyl groups
Metabolic stabilityPotentially improvedPrenylation often protects against metabolic degradation
Molecular recognitionModified binding affinity to protein targetsStructural changes affecting 3D conformation

These predicted properties suggest that 3',5'-Diprenylliquiritigenin may possess enhanced bioavailability and potentially different biological targets compared to its non-prenylated counterpart.

Biological Activities

CompoundDPPH Radical Scavenging Activity (%)IC50 Value (mM)
0.2 mM0.5 mM1.0 mM
DGC52.795.495.90.205 ± 0.005
DGD33.282.491.40.309 ± 0.002
IsoA31.657.380.00.418 ± 0.015

These related compounds also demonstrated significant capacity to suppress hydrogen peroxide-induced reactive oxygen species (ROS) production. Specifically, intracellular ROS levels induced by hydrogen peroxide were reduced by DGC, DGD, and IsoA by 84.6%, 52.9%, and 52.8%, respectively . Production of superoxide anion induced by hydrogen peroxide was also inhibited by these flavonoids in a dose-dependent manner, with DGC showing the most prominent activity .

Given that prenylation typically enhances the biological activities of flavonoids, 3',5'-Diprenylliquiritigenin might reasonably be expected to exhibit significant antioxidant properties, potentially even more potent than non-prenylated flavonoids due to its dual prenylation.

FactorPotential Impact on Antimicrobial Activity
Dual prenylationEnhanced lipophilicity likely improving membrane interaction and cellular penetration
Position of prenyl groups (3' and 5')May influence specificity for different microbial targets based on binding site geometry
Flavanone backboneProvides the basic structural framework associated with antimicrobial properties
Hydroxyl groups (from liquiritigenin)May contribute to hydrogen bonding with microbial targets

Analysis and Research Methods

Analytical Approaches for Studying Biological Activities

Several analytical approaches could be employed to study the biological activities of 3',5'-Diprenylliquiritigenin:

  • Antioxidant activity assays: Including DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and cellular ROS measurement assays, similar to those used for related compounds .

  • Receptor binding studies: Molecular docking and in vitro binding assays to assess interaction with estrogen receptors. These could involve generating multiple conformations (e.g., 20,000 rotamers) and assessing binding energetics using computational methods .

  • Antimicrobial testing: Standard microbial susceptibility testing methods including disc diffusion assays and determination of minimum inhibitory concentration (MIC) values against various bacterial and fungal strains .

Table 3: Analytical Methods for Studying 3',5'-Diprenylliquiritigenin

ActivityAnalytical MethodKey Parameters
AntioxidantDPPH radical scavengingIC50 value, % inhibition at different concentrations
AntioxidantCellular ROS measurement% reduction in H2O2-induced ROS
EstrogenicMolecular dockingBinding energy, interaction patterns with ER residues
AntimicrobialDisc diffusionZone of inhibition against different pathogens
AntimicrobialMIC determinationMinimum concentration required to inhibit growth

Future Research Directions

Research on 3',5'-Diprenylliquiritigenin remains in its early stages, with several promising directions for future investigation:

  • Isolation and structural characterization: Confirming the presence and exact structure of 3',5'-Diprenylliquiritigenin in Glycyrrhiza species and developing efficient isolation methods.

  • Comprehensive biological activity profiling: Systematic evaluation of antioxidant, estrogenic, antimicrobial, and other potential biological activities.

  • Structure-activity relationship studies: Comparing 3',5'-Diprenylliquiritigenin with related compounds to understand how prenylation at specific positions affects biological activities.

  • Pharmacokinetic studies: Investigating absorption, distribution, metabolism, and excretion profiles to assess bioavailability and potential drug development.

  • Synergistic effects: Exploring potential synergistic activities with other compounds from licorice or combinations with existing pharmaceutical agents.

Table 4: Prioritized Research Agenda for 3',5'-Diprenylliquiritigenin

Research PriorityKey ObjectivesPotential Impact
Isolation and characterizationConfirm structure, develop efficient isolation methodsFoundation for all subsequent research
Antioxidant activity profilingDetermine IC50 values, mechanisms of actionPotential applications in oxidative stress-related conditions
Estrogen receptor interactionsAssess binding affinity, selectivity, agonist/antagonist activityApplications in hormone-related therapies
Antimicrobial activity evaluationDetermine spectrum of activity, MIC valuesDevelopment of novel antimicrobial agents
Toxicological assessmentEvaluate safety profile, potential side effectsNecessary for pharmaceutical development

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